![molecular formula C12H22Br2N2 B1387048 [4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide CAS No. 1158340-38-5](/img/structure/B1387048.png)
[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide
Übersicht
Beschreibung
“[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide” is a chemical compound with the molecular formula C12H22Br2N21. It is available for purchase from various suppliers213.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. For detailed synthesis procedures, it’s best to refer to scientific literature or contact the supplier directly21.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. However, I couldn’t find specific information on the molecular structure of [4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving [4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide21.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The molecular weight of [4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide is 354.12 g/mol1. Unfortunately, I couldn’t find more specific information on its physical and chemical properties45.Wissenschaftliche Forschungsanwendungen
Photochemistry and Organic Synthesis
Research has demonstrated the role of diethylamine in the photochemical processes and synthesis of complex organic molecules. For example, the photochemistry of aryl azides with diethylamine has been explored, revealing the intermediacy of dehydroazepines and their role in nucleophilic trapping mechanisms (Shields et al., 1987). Similarly, photolysis of 2-amino-2′-azidobiphenyls in diethylamine has led to the formation of dihydroazepino[2,3-b]indoles, showcasing a significant interaction between nitrene and amino groups (Murata et al., 1994).
Corrosion Inhibition
A study on the synthesis and inhibition effect of α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion in hydrochloric acid highlighted the potential of these compounds as corrosion inhibitors. These inhibitors showed high efficiency and adherence to the El-Awady adsorption isotherm, indicating their strong adsorption on metallic surfaces (Gupta et al., 2017).
Advanced Material Development
Polydopamine particles, derived from diethylamine, have been explored for their biocompatibility, antioxidant properties, and potential as drug delivery materials. These studies have shown that such particles are non-toxic, compatible with blood, and possess antioxidant capabilities, highlighting their suitability for biomedical applications (Sahiner et al., 2018).
Safety And Hazards
Safety data sheets provide information on the potential hazards of a compound. However, I couldn’t find a specific safety data sheet for [4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide6.
Zukünftige Richtungen
As for future directions, it’s difficult to predict without specific information on current research involving [4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide21.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to scientific literature or contact the supplier directly.
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-N,N-diethylaniline;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2BrH/c1-3-14(4-2)12-7-5-11(6-8-12)9-10-13;;/h5-8H,3-4,9-10,13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGLKFLQGEHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCN.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Aminoethyl)phenyl]diethylamine dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



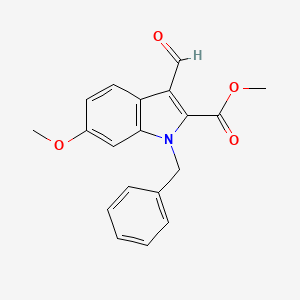

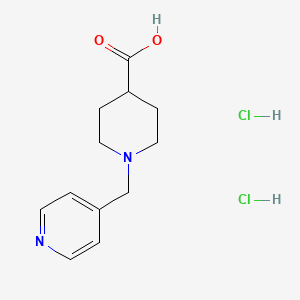
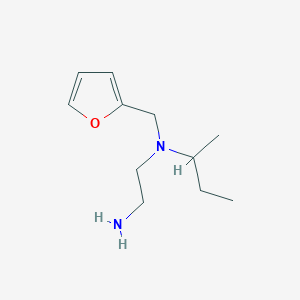
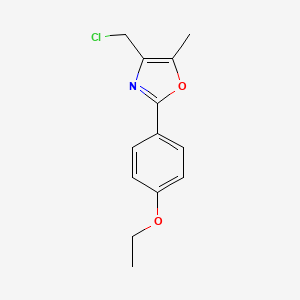
![4-{[5-(4-Fluorophenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386975.png)

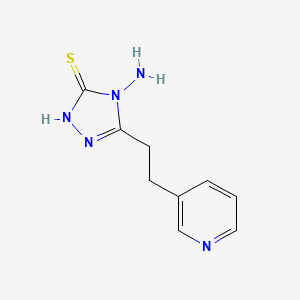
![2-Chloro-N-{2-[4-(methylthio)phenyl]ethyl}acetamide](/img/structure/B1386980.png)
![4-{[5-(4-Methoxyphenyl)-4-methyl-1,1-dioxido-3-oxoisothiazol-2(3H)-yl]methyl}benzoic acid](/img/structure/B1386981.png)
![[4-(3,3-Diethoxypropoxy)phenyl]boronic acid](/img/structure/B1386982.png)

![5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386987.png)
![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1386988.png)